molecular formula C15H22N2O2S2 B12722367 Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester CAS No. 132605-09-5

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester

Cat. No.: B12722367
CAS No.: 132605-09-5
M. Wt: 326.5 g/mol
InChI Key: MGKVJBLRZFSFPY-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester is a complex organic compound belonging to the benzo[b]thiophene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester typically involves multi-step reactions. One common approach includes the reaction of benzo[b]thiophene-3-carboxylic acid ethyl ester with ethyl isothiocyanate, followed by further modifications to introduce the ethylamino and thioxomethyl groups . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as triethylamine (Et3N) to facilitate the acylation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo(b)thiophene-3-carboxylic acid derivatives involves interactions with specific molecular targets and pathways For instance, these compounds have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in cancer cell metabolism

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-3-carboxylic acid ethyl ester: A simpler derivative with fewer substituents.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile: Another derivative with a different functional group.

    Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one: A structurally related compound with a thiazinone ring.

Uniqueness

The uniqueness of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,4-methyl-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in various fields.

Properties

CAS No.

132605-09-5

Molecular Formula

C15H22N2O2S2

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl 2-(ethylcarbamothioylamino)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H22N2O2S2/c1-4-16-15(20)17-13-12(14(18)19-5-2)11-9(3)7-6-8-10(11)21-13/h9H,4-8H2,1-3H3,(H2,16,17,20)

InChI Key

MGKVJBLRZFSFPY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=C(C2=C(S1)CCCC2C)C(=O)OCC

Origin of Product

United States

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